molecular formula C16H26N2O5S B194054 シラスタチン CAS No. 82009-34-5

シラスタチン

カタログ番号: B194054
CAS番号: 82009-34-5
分子量: 358.5 g/mol
InChIキー: DHSUYTOATWAVLW-RXOUDOFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilastatin is a chemical compound known for its role as a renal dehydropeptidase inhibitor. It is primarily used in combination with the antibiotic imipenem to prevent its degradation by renal dehydropeptidase, thereby prolonging the antibiotic’s effectiveness. Cilastatin itself does not possess antibacterial activity but enhances the efficacy of imipenem by inhibiting its renal metabolism .

科学的研究の応用

Cilastatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

Target of Action

Cilastatin primarily targets the human enzyme dehydropeptidase-I . This enzyme, found in the brush border of the renal tubule, is responsible for the metabolism of thienamycin beta-lactam antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem by blocking its metabolism . This inhibition allows imipenem, a potent antibiotic, to maintain its antibacterial activity .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting dehydropeptidase-I, cilastatin prevents the hydrolysis of imipenem, thereby preserving its antibacterial effect .

Pharmacokinetics

The pharmacokinetics of cilastatin are closely tied to its role in preserving the antibacterial activity of imipenem . As a renal dehydropeptidase-I inhibitor, cilastatin ensures that imipenem levels remain high in the urine, enhancing its bioavailability . The central compartment volumes of distribution for cilastatin are 0.14 liter/kg, and the elimination half-life is 0.84 h .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By inhibiting the metabolism of imipenem, cilastatin allows this antibiotic to maintain its activity against a broad range of gram-positive and gram-negative bacteria .

Action Environment

The action of cilastatin is particularly relevant in the renal environment, where dehydropeptidase-I is located . The efficacy and stability of cilastatin’s action may be influenced by factors such as renal function and the presence of other medications.

生化学分析

Biochemical Properties

Cilastatin interacts with the enzyme dehydropeptidase, which is found in the kidney and is responsible for degrading the antibiotic imipenem . By inhibiting dehydropeptidase, Cilastatin protects imipenem from degradation, thereby prolonging its antibacterial effect . This property is due to the physicochemical similarities between membrane dipeptidase (MDP), the compound it is usually set to target, and the bacterial metallo-beta-lactamase carried by the CphA gene .

Cellular Effects

Cilastatin has been shown to have protective effects against various forms of cellular damage. For instance, it has been found to protect cells from gentamicin-induced acute kidney injury . In vitro studies have also shown that Cilastatin can prevent tubular cell death from Tacrolimus treatment .

Molecular Mechanism

The molecular mechanism of Cilastatin involves its interaction with the enzyme dehydropeptidase. Cilastatin inhibits this enzyme, preventing it from degrading imipenem . This allows imipenem to remain active for a longer period, enhancing its antibacterial effect .

Temporal Effects in Laboratory Settings

The effects of Cilastatin have been studied over time in laboratory settings. For example, it has been shown to decrease the pathological changes, renal dysfunction, and elevated renal levels of oxidation products, cytokine production, and apoptosis induced by diclofenac in mice .

Dosage Effects in Animal Models

In animal models, the effects of Cilastatin have been observed to vary with different dosages. For instance, in a study involving rats, Cilastatin was administered daily at a dosage of 300 mg/kg, which was found to be effective in preventing renal damage caused by cisplatin .

Metabolic Pathways

Cilastatin is involved in the metabolic pathway of thienamycin beta-lactam antibiotics, as well as the conversion of leukotriene D4 to leukotriene E4 . It interacts with the enzyme dehydropeptidase, which is responsible for these metabolic processes .

Transport and Distribution

Cilastatin is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit dehydropeptidase and protect imipenem from degradation . It has been shown to decrease the renal distribution of diclofenac, thereby reducing its toxicity .

Subcellular Localization

The subcellular localization of Cilastatin is primarily associated with its role as a dehydropeptidase inhibitor. It is found in the proximal tubule of the kidney, where dehydropeptidase is located . This allows Cilastatin to effectively inhibit the enzyme and protect imipenem from degradation .

準備方法

Synthetic Routes and Reaction Conditions: Cilastatin can be synthesized through a multi-step process involving the condensation of cysteine hydrochloride with heptenoic acid. The reaction typically occurs in the presence of sodium hydroxide in an aqueous medium. The resulting product contains a mixture of isomers, which are then separated and purified .

Industrial Production Methods: Industrial production of cilastatin involves the use of microbial esterases for the enantioselective hydrolysis of methyl 2,2-dimethylcyclopropane carboxylate. This method yields a key chiral intermediate, (S)-2,2-dimethylcyclopropane carboxylic acid, which is further processed to obtain cilastatin .

化学反応の分析

Types of Reactions: Cilastatin primarily undergoes substitution reactions due to the presence of functional groups such as amino and carboxyl groups. It can also participate in condensation reactions during its synthesis.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is cilastatin itself, with high enantiomeric purity achieved through selective hydrolysis .

類似化合物との比較

Cilastatin is unique in its specific inhibition of renal dehydropeptidase. Similar compounds include:

Cilastatin’s uniqueness lies in its ability to specifically inhibit renal dehydropeptidase, making it an essential component in combination therapies with imipenem to enhance its efficacy and reduce nephrotoxicity .

生物活性

Cilastatin is a potent renal dehydropeptidase I inhibitor primarily used in conjunction with the antibiotic imipenem to prevent its degradation. This article delves into the biological activity of cilastatin, its mechanisms, clinical applications, and recent research findings.

Cilastatin works by inhibiting the enzyme renal dehydropeptidase I, which is responsible for the hydrolysis of imipenem in the kidneys. By blocking this enzyme, cilastatin prolongs the antibacterial effect of imipenem, allowing for higher plasma concentrations and enhanced efficacy against various bacterial infections. Importantly, cilastatin itself does not possess any intrinsic antibacterial activity .

Pharmacokinetics

  • Absorption : Not well characterized.
  • Volume of Distribution : 14.6 to 20.1 L.
  • Protein Binding : 35-40%.
  • Half-life : Approximately 1 hour.
  • Excretion : 70% to 98% excreted in urine .

Clinical Applications

Cilastatin is primarily used in combination with imipenem for treating severe infections, particularly those caused by Gram-negative bacteria. It is effective in managing complicated intra-abdominal infections, urinary tract infections, and pneumonia caused by multidrug-resistant organisms .

Clinical Studies

  • Nephroprotective Effects : A meta-analysis indicated that patients treated with imipenem-cilastatin had a significantly reduced incidence of acute kidney injury (AKI) compared to control groups (odds ratio [OR] 0.42) and demonstrated better short-term kidney function .
  • Infection Control : Research showed that the combination of imipenem/cilastatin resulted in a higher bacterial clearance rate and shorter infection control time compared to other antibiotics (96.3% effective rate vs. 85.2%) .
  • Comparative Efficacy : A systematic review found that imipenem/cilastatin/relebactam had a non-inferior safety and efficacy profile compared to other broad-spectrum antibiotics for treating severe bacterial infections, including carbapenem-resistant strains .

Case Studies

  • Study on Vancomycin-Induced Nephrotoxicity : Cilastatin was shown to protect renal proximal tubular epithelial cells from vancomycin-induced apoptosis, suggesting a potential role in mitigating nephrotoxicity associated with certain antibiotics .
  • Clinical Trial on Severe Infections : A trial demonstrated that patients receiving imipenem/cilastatin had significantly improved clinical outcomes in terms of infection resolution and lower inflammatory markers (PCT and CRP) compared to those receiving standard treatments .

Summary of Findings

Study FocusKey Findings
Nephroprotective EffectsReduced AKI incidence (OR 0.42)
Infection ControlHigher clearance rates (96.3% vs. 85.2%)
Comparative EfficacyNon-inferior safety and efficacy vs. other antibiotics
Vancomycin-Induced NephrotoxicityProtection against apoptosis in renal cells

特性

Key on ui mechanism of action

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.

CAS番号

82009-34-5

分子式

C16H26N2O5S

分子量

358.5 g/mol

IUPAC名

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1

InChIキー

DHSUYTOATWAVLW-RXOUDOFYSA-N

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

異性体SMILES

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C

正規SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

外観

White to Light-Yellow Solid

melting_point

156-158°C (dec.)

Key on ui other cas no.

82009-34-5
81129-83-1

物理的記述

Solid

ピクトグラム

Irritant

純度

> 95%

数量

Milligrams-Grams

関連するCAS

81129-83-1 (mono-hydrochloride salt)

溶解性

1.00e-01 g/L

同義語

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilastatin
Reactant of Route 2
Reactant of Route 2
Cilastatin
Reactant of Route 3
Reactant of Route 3
Cilastatin
Reactant of Route 4
Reactant of Route 4
Cilastatin
Reactant of Route 5
Reactant of Route 5
Cilastatin
Reactant of Route 6
Cilastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。